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Compound of Interest

Compound Name: 5-Formylfuran-2-carbonitrile

Cat. No.: B1206125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 5-Formylfuran-2-carbonitrile. Due to the limited availability of public experimental data, this

document outlines the expected spectroscopic data based on the analysis of similar furan

derivatives and provides detailed, generalized experimental protocols for obtaining such data.

Compound Information
Property Value

Chemical Name 5-Formylfuran-2-carbonitrile

Synonyms 5-cyano-2-furaldehyde, 5-formyl-2-furonitrile

CAS Number 42061-89-2

Molecular Formula C₆H₃NO₂

Molecular Weight 121.09 g/mol

Spectroscopic Data (Expected)
Comprehensive experimental spectroscopic data for 5-Formylfuran-2-carbonitrile is not

readily available in public databases. The following tables are structured to present the

expected data based on the compound's structure and data from analogous furan derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available Data not available Data not available H-3

Data not available Data not available Data not available H-4

Data not available Data not available Data not available -CHO

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available C-2

Data not available C-3

Data not available C-4

Data not available C-5

Data not available -CHO

Data not available -CN

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

Data not available Data not available C≡N stretch (nitrile)

Data not available Data not available C=O stretch (aldehyde)

Data not available Data not available C-H stretch (aromatic)

Data not available Data not available C-H stretch (aldehyde)

Data not available Data not available C=C stretch (furan ring)

Data not available Data not available C-O-C stretch (furan ring)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

Data not available Data not available [M]⁺ (Molecular Ion)

Data not available Data not available Fragment Ions

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data outlined

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the 5-Formylfuran-2-carbonitrile sample in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to

ensure the sample dissolves completely and to avoid solvent signals overlapping with

analyte signals.

Transfer the solution to a clean, dry 5 mm NMR tube.

For quantitative analysis or precise chemical shift referencing, a known amount of an internal

standard such as tetramethylsilane (TMS) can be added. However, for routine

characterization, referencing to the residual solvent peak is common practice.
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Instrumentation and Data Acquisition:

The NMR spectra are typically recorded on a spectrometer operating at a proton frequency

of 300 MHz or higher.

For ¹H NMR, a standard single-pulse experiment is used. Key parameters to set include the

spectral width, acquisition time, relaxation delay, and the number of scans.

For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique

carbon atom. A larger number of scans is usually required due to the lower natural

abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of

the clean, empty crystal should be recorded.

Place a small amount of the solid 5-Formylfuran-2-carbonitrile sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument

software will automatically ratio the sample spectrum to the background spectrum to produce

the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount

of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary

tube.

Instrumentation and Data Acquisition:

For GC-MS, the sample solution is injected into the gas chromatograph, where it is

vaporized and separated on a capillary column before entering the mass spectrometer.

In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded

with electrons, leading to ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides

the molecular weight of the compound.

The fragmentation pattern provides valuable information about the structure of the molecule.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 5-Formylfuran-2-carbonitrile.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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